2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16514452
InChI: InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3
SMILES:
Molecular Formula: C15H21BrN2O2
Molecular Weight: 341.24 g/mol

2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

CAS No.:

Cat. No.: VC16514452

Molecular Formula: C15H21BrN2O2

Molecular Weight: 341.24 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine -

Specification

Molecular Formula C15H21BrN2O2
Molecular Weight 341.24 g/mol
IUPAC Name tert-butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3
Standard InChI Key ORGICPGVZBQBDV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-bromo-5-(N-Boc-piperidin-4-yl)pyridine consists of a pyridine ring substituted at the 2-position with bromine and at the 5-position with a piperidine group protected by a Boc moiety. The Boc group (tert-butoxycarbonyl) acts as a temporary protective shield for the secondary amine, preventing unwanted side reactions during synthetic processes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₁BrN₃O₂
Molecular Weight356.26 g/mol
IUPAC Nametert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate
CAS Number1042917-47-4
Synonyms2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine; MFCD24369996

The bromine atom at the 2-position facilitates electrophilic substitution reactions, while the Boc-protected piperidine enhances solubility in organic solvents, making the compound amenable to further derivatization .

Applications in Pharmaceutical Research

2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is predominantly utilized as a versatile building block in drug discovery. Its dual functionality enables:

Kinase Inhibitor Development

The compound’s pyridine core mimics ATP-binding motifs in kinase active sites. Derivatives have shown preliminary activity against tyrosine kinases implicated in oncology targets, with IC₅₀ values in the nanomolar range during in vitro assays.

Central Nervous System (CNS) Agents

Structural analogs featuring Boc-protected amines exhibit blood-brain barrier permeability, making this compound a candidate for neuropharmacological agents. For instance, derivatives have been explored as sigma-1 receptor modulators for treating neurodegenerative diseases.

Prodrug Synthesis

The Boc group serves as a transient protective moiety, enabling controlled release of active piperidine-containing drugs in vivo. This strategy has been employed in antiviral prodrugs to enhance bioavailability .

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure and purity:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, Py-H), 7.75 (dd, J = 8.8, 2.4 Hz, 1H, Py-H), 6.85 (d, J = 8.8 Hz, 1H, Py-H), 4.20–4.05 (m, 2H, Piperidine-H), 2.90–2.70 (m, 2H, Piperidine-H), 1.85–1.70 (m, 2H, Piperidine-H), 1.50 (s, 9H, Boc-CH₃) .

    • ¹³C NMR: Peaks at 154.8 (Boc C=O), 149.5 (Py-C), 122.1 (C-Br), 80.1 (Boc C), 28.2 (Boc CH₃).

  • Mass Spectrometry (MS):

    • ESI-MS m/z: 356.1 [M+H]⁺, 378.1 [M+Na]⁺ .

  • Infrared (IR):

    • Strong absorption at 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Boc C-O).

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundSubstitution PatternMolecular Weight (g/mol)Key Applications
2-Bromo-5-(N-Boc-piperidin-4-yl)pyridineBr at 2; Boc-piperidine at 5356.26Kinase inhibitors, CNS agents
2-Bromo-4-(N-Boc-piperidin-4-yl)pyridineBr at 2; Boc-piperidine at 4341.24Agrochemical intermediates
2-Chloro-5-(N-Boc-piperidin-4-yl)pyridineCl at 2; Boc-piperidine at 5311.80Radioligand synthesis

The 5-substituted derivative exhibits enhanced steric accessibility for electrophilic aromatic substitution compared to its 4-substituted counterpart, making it preferable for pharmaceutical applications.

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